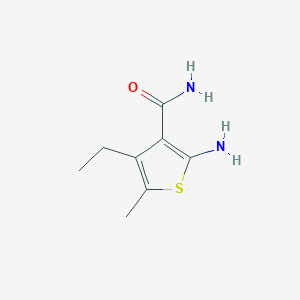

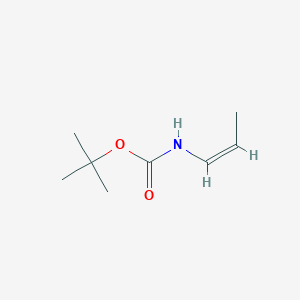

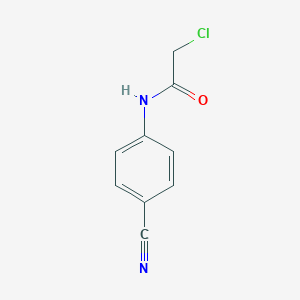

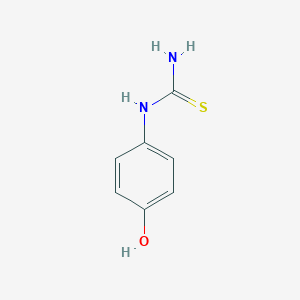

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategies that can include reactions with acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine to obtain compounds with novel fluorescence properties (Guo Pusheng, 2009). Additionally, methods such as treatment of thiophenecarbonyl chloride with omega-aminoalkylamine or the use of epoxidation and amide bond formation techniques are common in synthesizing compounds with potential radiosensitization and cytotoxic capabilities (M. Threadgill et al., 1991).

Molecular Structure Analysis

The molecular structure of thiophene derivatives like methyl-3-aminothiophene-2-carboxylate has been elucidated through single crystal X-ray diffraction, revealing their crystallization in the monoclinic crystal system and the presence of various inter- and intra-interactions contributing to the stability of their crystal packing (Y. Tao et al., 2020).

Chemical Reactions and Properties

Thiophene derivatives undergo a range of chemical reactions, including with dimethyl acetylenedicarboxylate or methyl propiolate, leading to the formation of compounds with potential as radiosensitizers or cytotoxins (H. Matsunaga et al., 1986). These reactions highlight the reactivity and potential utility of thiophene derivatives in various applications.

Physical Properties Analysis

The physical properties of thiophene derivatives, including their solubility, crystalline form, and stability, are crucial for their application in organic synthesis, medicine, dyes, and pesticides. Detailed studies provide insights into the factors influencing these properties, such as molecular geometry and intermolecular interactions (D. Dey et al., 2012).

Scientific Research Applications

AMPK Activation and Independent Effects

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a pharmacological modulator used to study AMPK activity. Studies reveal both AMPK-dependent and independent effects of AICAr on metabolism, exercise, and cancer, highlighting the complexity of interpreting studies based on AMPK signaling pathway interventions (Visnjic et al., 2021).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide, have shown promise in antitumor activities. These compounds have progressed through preclinical testing, suggesting a potential framework for developing new antitumor drugs based on their unique biological properties (Iradyan et al., 2009).

Organic Thermoelectric Materials

The compound poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives have been researched for their thermoelectric properties. Such materials are of interest for niche and military applications, where attributes like weight, size, and flexibility are critical. This research provides a perspective on the potential for compounds with thiophene structures in developing efficient organic thermoelectric materials (Yue & Xu, 2012).

Spin Label Amino Acid TOAC

2,2,6,6-Tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) and its use in peptide studies demonstrate the utility of incorporating spin label probes into peptides. This approach is valuable for analyzing peptide secondary structure and dynamics, indicating how specific amino acid derivatives can be instrumental in biochemical research (Schreier et al., 2012).

Safety and Hazards

properties

IUPAC Name |

2-amino-4-ethyl-5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-5-4(2)12-8(10)6(5)7(9)11/h3,10H2,1-2H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZADYXDHUSEPID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360249 |

Source

|

| Record name | 2-amino-4-ethyl-5-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350996-89-3 |

Source

|

| Record name | 2-amino-4-ethyl-5-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)

![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)